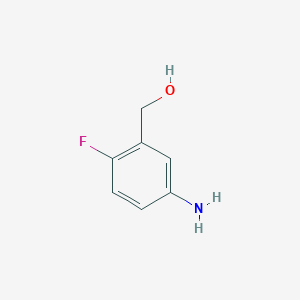

(5-Amino-2-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVPTQRFNRBXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372214 | |

| Record name | (5-amino-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84832-00-8 | |

| Record name | (5-amino-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-amino-2-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Amino 2 Fluorophenyl Methanol and Its Derivatives

Strategic Approaches to Functionalized Phenylmethanol Scaffolds

The construction of the (5-Amino-2-fluorophenyl)methanol scaffold relies on the precise introduction and manipulation of three key functional groups on the benzene (B151609) ring. The methodologies employed are designed to be efficient, high-yielding, and adaptable for creating a variety of derivatives.

A primary and highly effective strategy for synthesizing this compound involves the reduction of a corresponding carbonyl precursor, typically a benzaldehyde. The most common precursor is 2-fluoro-5-nitrobenzaldehyde (B1301997). The synthesis from this starting material can proceed via two main reductive pathways:

Sequential Reduction: The nitro group is first reduced to an amine, followed by the reduction of the aldehyde group. The selective reduction of the nitro group can be achieved using various reagents, with catalytic hydrogenation being a preferred method due to its clean conversion and high yields. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com Following the formation of 5-amino-2-fluorobenzaldehyde, the aldehyde functionality is reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to prevent side reactions.

Concurrent Reduction: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), can be used to reduce both the nitro and aldehyde groups simultaneously. However, this approach can sometimes be less selective and requires careful control of reaction conditions.

The direct reduction of 5-amino-2-fluorobenzaldehyde to this compound is also a straightforward and common final step in a multi-step synthesis. This transformation is readily accomplished with high efficiency using standard reducing agents.

Table 1: Comparison of Reducing Agents for Carbonyl and Nitro Group Transformations

| Precursor Compound | Reducing Agent | Functional Group(s) Reduced | Product | Typical Conditions |

| 2-Fluoro-5-nitrobenzaldehyde | H₂, Pd/C | Nitro | 5-Amino-2-fluorobenzaldehyde | Mild temperature and pressure |

| 2-Fluoro-5-nitrobenzaldehyde | Iron (Fe) in Acid | Nitro | 5-Amino-2-fluorobenzaldehyde | Acidic media (e.g., AcOH) |

| 5-Amino-2-fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Aldehyde | This compound | Alcoholic solvent (e.g., Methanol) |

| 5-Amino-2-fluorobenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | This compound | Anhydrous ether solvent (e.g., THF) |

The strategic installation of the amino and fluoro substituents on the aromatic ring is critical and is typically accomplished before the final reduction of the carbonyl group. A common and effective route begins with a readily available halogenated nitroaromatic compound.

For instance, the synthesis of the key intermediate 2-fluoro-5-nitrobenzaldehyde can be achieved from 2-chloro-5-nitrobenzaldehyde. google.com This transformation is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a fluoride (B91410) ion. This halogen exchange (Halex) reaction is typically performed using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide at elevated temperatures. google.com

An alternative approach involves the nitration of a fluorinated precursor. For example, 4-fluorobenzaldehyde can be nitrated to introduce a nitro group, yielding 4-fluoro-3-nitrobenzaldehyde. google.com The positions of the substituents are dictated by the directing effects of the existing groups on the aromatic ring. The subsequent reduction of the nitro group provides the corresponding aminobenzaldehyde.

To enhance synthetic efficiency, reduce waste, and shorten reaction times, modern organic synthesis increasingly focuses on one-pot and multicomponent reactions (MCRs). researchgate.netresearchgate.net MCRs, where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer significant advantages in terms of atom economy and operational simplicity. researchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles can be applied to create streamlined syntheses. A hypothetical one-pot synthesis could involve the initial formation of a functionalized benzaldehyde followed by its in-situ reduction without the need for isolating and purifying the intermediate. For example, after the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives via a three-component reaction, subsequent functional group transformations could be performed in the same reaction vessel. nih.gov Such cascade processes minimize solvent usage and transfer losses, aligning with the principles of green chemistry. nih.gov The development of such protocols for aminofluorinated phenylmethanols is a key area of ongoing research.

Stereoselective Synthesis of Chiral Analogs

While this compound itself is achiral, its derivatives, particularly chiral secondary alcohols, are valuable building blocks in medicinal chemistry. The enantioselective reduction of prochiral ketones is one of the most important methods for accessing these chiral synthons. mdpi.comwikipedia.org

The synthesis of chiral analogs, such as (R)- or (S)-1-(5-amino-2-fluorophenyl)ethanol, would start from the corresponding ketone, 1-(5-amino-2-fluorophenyl)ethanone. The asymmetric reduction of this ketone can be achieved using several well-established methods:

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes an oxazaborolidine catalyst in combination with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex). mdpi.comwikipedia.org The chiral catalyst directs the delivery of the hydride to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in high enantiomeric excess (ee). mdpi.com

Transition Metal-Catalyzed Asymmetric Hydrogenation: Chiral ruthenium-based catalysts, such as those employing the BINAP ligand, are highly effective for the asymmetric hydrogenation of aryl ketones. uwindsor.ca These reactions use molecular hydrogen as the reductant and can provide chiral alcohols with excellent yields and enantioselectivities.

Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (often based on ruthenium or rhodium) and a hydrogen donor like isopropanol or formic acid to reduce the ketone. wikipedia.org

The choice of method depends on the specific substrate and the desired enantiomer. These stereoselective strategies are crucial for the synthesis of enantiopure compounds required for pharmacological studies.

Table 2: Catalytic Systems for Stereoselective Ketone Reduction

| Catalyst System | Reductant | Typical Substrate | Enantioselectivity (ee) |

| (S)-CBS Oxazaborolidine | Borane (BH₃) | Aryl Alkyl Ketones | Often >90% |

| Ru-BINAP Complexes | Hydrogen (H₂) | Aromatic Ketones | Typically >95% |

| Chiral Rhodium-PYBOX | Hydrosilanes | Aryl Ketones | Can be high |

| Chiral Lactam Alcohol-derived Oxazaborolidine | Borane (BH₃) | Aryl Methyl Ketones | 91-98% mdpi.com |

Sustainable and Scalable Synthetic Pathways

The development of synthetic routes that are not only efficient but also environmentally benign and scalable is a major goal in modern chemistry. This involves minimizing waste, using less hazardous reagents, and developing robust catalytic processes that can be implemented on an industrial scale.

Catalysis is at the heart of sustainable synthesis. For the preparation of this compound, catalyst development is crucial in several key steps, particularly in the reduction of the nitro group.

Hydrogenation Catalysts: While palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reduction, research focuses on optimizing reaction conditions (temperature, pressure, solvent) to maximize activity and selectivity, especially in the presence of other reducible functional groups. commonorganicchemistry.com Raney nickel is an alternative that can be preferable for substrates where dehalogenation is a potential side reaction. commonorganicchemistry.com

Non-Noble Metal Catalysts: To reduce costs and reliance on precious metals, there is significant interest in developing catalysts based on more abundant elements. For example, copper-based catalysts derived from metal-organic frameworks (MOFs) have shown superior performance in the catalytic reduction of nitrobenzene, achieving high conversion in a short time. mdpi.com The application of similar novel catalysts could provide a more sustainable route to aminophenyl compounds.

Catalyst Reusability: A key aspect of green chemistry is the ability to recover and reuse the catalyst. The development of heterogeneous catalysts, such as those immobilized on solid supports like layered double hydroxides or magnetic nanoparticles, facilitates easy separation from the reaction mixture and allows for multiple reaction cycles without significant loss of activity. nih.gov This approach not only reduces costs but also minimizes contamination of the final product with metal residues.

Optimization studies often involve screening different catalysts, supports, and reaction parameters to find the ideal balance between reaction rate, yield, selectivity, and catalyst longevity, thereby creating a truly scalable and sustainable synthetic pathway.

Process Intensification and Green Chemistry Principles

The application of process intensification and green chemistry principles to the synthesis of this compound offers significant opportunities to enhance efficiency, safety, and sustainability. These advanced methodologies focus on redesigning chemical processes to be smaller, safer, and more energy-efficient, while minimizing waste and the use of hazardous substances. researchgate.netyale.edu

One of the key strategies in process intensification is the adoption of continuous flow chemistry. tue.nl This approach replaces traditional batch reactors with microreactors or flow reactors, which offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. tubitak.gov.trresearchgate.net For the synthesis of this compound, a continuous flow process could involve the reduction of a suitable nitroaromatic precursor. The small reactor volume and short residence times in a continuous flow system can allow for reactions to be conducted at higher temperatures and pressures than in batch reactors, often leading to significantly increased reaction rates and yields. tubitak.gov.trresearchgate.net

The principles of green chemistry also guide the selection of solvents and catalysts to minimize environmental impact. royalsocietypublishing.org Traditional organic solvents, which are often volatile and toxic, contribute significantly to the environmental footprint of chemical processes. royalsocietypublishing.org The substitution of these with greener alternatives such as water, supercritical fluids like CO2, or biodegradable solvents derived from renewable feedstocks is a primary goal of green chemistry. pnas.orgwikipedia.org In the context of synthesizing this compound, exploring aqueous reaction conditions or the use of ionic liquids could drastically reduce solvent-related waste.

Furthermore, the development and implementation of novel catalytic systems are central to green synthesis. Catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can often be recycled and reused. yale.edu For the synthesis of substituted aminobenzyl alcohols, biocatalysis presents a promising green alternative. nih.gov The use of enzymes, such as alcohol dehydrogenases, can offer high chemo-, regio-, and enantioselectivity under mild reaction conditions, potentially simplifying downstream purification processes and reducing the generation of byproducts. nih.govmdpi.com

The integration of these principles can lead to a more sustainable and economically viable manufacturing process for this compound and its derivatives. The following tables illustrate the potential improvements that could be realized by shifting from traditional batch synthesis to a continuous flow process incorporating green chemistry principles.

Table 1: Comparison of Traditional Batch vs. Continuous Flow Synthesis of a Benzyl (B1604629) Alcohol Derivative

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours | Milliseconds to minutes tubitak.gov.trresearchgate.net |

| Operating Temperature | Often requires very low temperatures (e.g., -70 °C) tubitak.gov.trresearchgate.net | Near room temperature (e.g., 5–19 °C) tubitak.gov.trresearchgate.net |

| Yield | Moderate | High (e.g., up to 84.7%) tubitak.gov.tr |

| Selectivity | Variable, potential for side reactions | High (e.g., up to 98.5%) tubitak.gov.tr |

| Safety | Handling of hazardous intermediates in large quantities | Improved safety due to small reactor volume |

Table 2: Green Chemistry Metrics for Solvent Selection in Aromatic Compound Synthesis

| Solvent | Classification | Key Advantages | Potential Application |

| Water | Green Solvent | Non-toxic, non-flammable, readily available pnas.org | Reduction of nitro compounds, biocatalytic steps |

| Supercritical CO2 | Green Solvent | Non-toxic, non-flammable, easy to remove pnas.org | Extraction and purification steps |

| Ionic Liquids | Greener Alternative | Low volatility, tunable properties | As a reaction medium to enhance reactivity and selectivity |

| Dichloromethane | Traditional Solvent | Good solvent for many organic compounds | To be replaced due to toxicity and environmental concerns wikipedia.org |

By embracing process intensification and green chemistry, the synthesis of this compound can be transformed into a more efficient, safer, and environmentally responsible process.

Advanced Spectroscopic and Structural Characterization of this compound Systems

The precise structural elucidation of a chemical compound is fundamental to understanding its properties and potential applications. For this compound, a fluorinated aromatic amine, a suite of advanced spectroscopic techniques is employed to confirm its molecular structure, connectivity, and conformation. This article details the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the comprehensive characterization of this compound.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Fluorophenyl Methanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of molecular structure and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For (5-Amino-2-fluorophenyl)methanol, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton.

The aromatic region would typically display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

The proton at position 6 (H-6) is expected to appear as a doublet of doublets, coupled to H-4 (meta-coupling) and the adjacent fluorine atom.

The proton at position 3 (H-3) would likely present as a triplet or doublet of doublets, coupled to the adjacent fluorine and H-4.

The proton at position 4 (H-4) would show coupling to both H-3 and H-6.

The benzylic methylene protons (-CH₂OH) would likely appear as a singlet, though coupling to the hydroxyl proton might be observed under specific conditions (e.g., in dry DMSO-d₆). The amine (-NH₂) and hydroxyl (-OH) protons are exchangeable and often appear as broad singlets; their chemical shifts can vary significantly with solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six aromatic carbons and the one methylene carbon.

The carbon atom bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Its chemical shift will be significantly influenced by the fluorine's high electronegativity, causing a downfield shift.

The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF), which can aid in their assignment.

The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

The methylene carbon (-CH₂OH) is expected to appear in the aliphatic region of the spectrum, typically around 60-65 ppm.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Fluorinated Systems

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. scholaris.ca Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum is predicted to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In proton-coupled ¹⁹F NMR, this signal would be split by the adjacent aromatic protons (H-3 and H-6), providing further confirmation of its position.

Multidimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-6), confirming their connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For example, the methylene proton signal would show a cross-peak with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). columbia.edu HMBC is instrumental in connecting molecular fragments. For instance, the methylene protons (-CH₂OH) would show a correlation to the aromatic carbon C-1, confirming the attachment of the methanol (B129727) group to the ring. Correlations from the aromatic protons to neighboring carbons would solidify the substitution pattern.

The table below summarizes the predicted NMR data for this compound.

| Technique | Predicted Observations | Information Gained |

| ¹H NMR | Signals for aromatic, methylene, amine, and hydroxyl protons. | Number and environment of protons; H-H and H-F coupling. |

| ¹³C NMR | 7 distinct signals; C-F coupling observed. | Carbon skeleton; influence of substituents. |

| ¹⁹F NMR | A single resonance for the fluorine atom. | Electronic environment of fluorine; F-H coupling. |

| COSY | Cross-peaks between adjacent aromatic protons. | H-H connectivity. |

| HSQC | Cross-peaks between protons and directly bonded carbons. | Direct C-H connectivity. |

| HMBC | Cross-peaks between protons and carbons 2-3 bonds away. | Long-range C-H connectivity; full structure assembly. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound (C₇H₈FNO), the calculated monoisotopic mass is 141.05899 Da. An HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very low error margin (e.g., < 5 ppm), thus confirming the molecular formula.

The table below shows predicted m/z values for common adducts of this compound that could be observed in an HRMS experiment.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₉FNO]⁺ | 142.06627 |

| [M+Na]⁺ | [C₇H₈FNNaO]⁺ | 164.04821 |

| [M-H]⁻ | [C₇H₇FNO]⁻ | 140.05171 |

Data sourced from prediction models.

Analysis of the fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural verification. Common fragmentation pathways for this molecule might include the loss of a water molecule (H₂O) from the protonated molecular ion, or the loss of formaldehyde (B43269) (CH₂O), leading to the formation of a fluorinated aniline (B41778) fragment. The study of these fragmentation pathways helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. nih.gov

LC-MS/MS for Impurity and Degradation Product Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique crucial for identifying and quantifying impurities and degradation products in pharmaceutical substances like this compound. This method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

In the analysis of this compound, a reversed-phase HPLC column, such as a Luna C18, is often employed. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile (B52724). researchgate.netabap.co.in The gradient elution, where the solvent composition is changed over time, allows for the effective separation of the parent compound from its potential impurities.

The mass spectrometer, operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode, provides high specificity and sensitivity. researchgate.netnih.gov In this mode, specific precursor-to-product ion transitions are monitored for the target analyte and its impurities. For this compound (C7H8FNO, molecular weight: 141.15 g/mol ), the protonated molecule [M+H]+ at m/z 142.06627 would be a primary precursor ion. uni.lusigmaaldrich.com

Potential impurities could arise from the synthetic route or degradation. For instance, starting materials or byproducts from related syntheses, such as (2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), are monitored in similar compounds. researchgate.net Degradation pathways for aromatic amines and alcohols can involve oxidation or other reactions, leading to a variety of products that would be separated and identified by their unique mass transitions. The method is validated for linearity, accuracy, and precision to ensure reliable quantification of these trace-level impurities. nih.govnih.gov

A typical LC-MS/MS method for impurity profiling would involve:

Sample Preparation: Dissolving a known concentration of the this compound sample in a suitable solvent, often the initial mobile phase composition.

Chromatographic Separation: Injecting the sample onto the HPLC system to separate the components.

Mass Spectrometric Detection: Analyzing the eluted components by MS/MS to identify and quantify known and unknown impurities based on their mass-to-charge ratios and fragmentation patterns.

The high sensitivity of LC-MS/MS allows for the detection and quantification of impurities at parts-per-million (ppm) levels, which is critical for ensuring the purity and safety of active pharmaceutical ingredients. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable insights into the functional groups and conformational aspects of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional moieties.

Key expected IR absorptions for this compound include:

O-H Stretch: A broad and intense band in the region of 3400-3650 cm⁻¹ is characteristic of the alcohol hydroxyl group. pressbooks.pub

N-H Stretch: The primary amine (R-NH₂) group will show two sharp bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.pub

C-H Stretch (Aromatic): Absorptions for the C-H bonds on the benzene (B151609) ring typically appear in the 3000-3100 cm⁻¹ region. vscht.cz

C-H Stretch (Aliphatic): The C-H stretch from the -CH₂OH group will be observed in the 2850-2960 cm⁻¹ range. libretexts.org

C=C Stretch (Aromatic): Aromatic ring carbon-carbon stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-F Stretch: The carbon-fluorine bond will have a strong absorption in the 1000-1400 cm⁻¹ range.

C-O Stretch: The carbon-oxygen stretch of the primary alcohol is expected to appear as a strong band around 1050-1250 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3400 - 3650 | Strong, Broad |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methylene | -C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Aryl Fluoride (B91410) | C-F Stretch | 1000 - 1400 | Strong |

| Primary Alcohol | C-O Stretch | 1050 - 1250 | Strong |

These characteristic peaks allow for the confirmation of the presence of the key functional groups within the molecular structure of this compound.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide further details on the molecular structure and conformation.

Expected key Raman signals for this compound would include:

Aromatic Ring Vibrations: The benzene ring vibrations, particularly the ring breathing modes, will give rise to strong and sharp peaks in the Raman spectrum.

C-F Stretch: The carbon-fluorine stretching vibration is also Raman active.

Conformational analysis can be performed by studying shifts in Raman bands under different conditions (e.g., temperature, solvent). Hydrogen bonding involving the amine and hydroxyl groups can influence the vibrational frequencies, and changes in these interactions would be reflected in the Raman spectrum. Surface-enhanced Raman spectroscopy (SERS) could be employed to significantly enhance the Raman signal, allowing for the detection of the molecule at very low concentrations and providing insights into its orientation on a metal surface. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov For this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystallographic study would reveal:

Molecular Conformation: The exact spatial arrangement of the aminophenyl and methanol groups.

Intermolecular Interactions: The nature and geometry of hydrogen bonds formed by the amine and hydroxyl groups, which are crucial in defining the crystal packing. researchgate.netresearchgate.net It is expected that N-H···O and O-H···N hydrogen bonds will be present, potentially forming extended networks. researchgate.net

Crystal Packing: How the molecules are arranged in the crystal lattice, which can influence physical properties like solubility and melting point.

Polymorphism Studies: Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical and chemical properties. X-ray powder diffraction (XRPD) is a key technique for identifying and characterizing different polymorphic forms of a substance. By analyzing the XRPD patterns of this compound prepared under various crystallization conditions (e.g., different solvents, temperatures), one can determine if multiple polymorphs exist. researchgate.net The presence of different polymorphs is indicated by distinct diffraction patterns.

Advanced Chromatographic Techniques for Purity Assessment and Separation Science

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purity assessment and quantification of this compound. Developing a robust HPLC method is critical for quality control in pharmaceutical manufacturing.

A typical reversed-phase HPLC (RP-HPLC) method for this compound would involve:

Stationary Phase: A C18 column is a common choice, providing good retention and separation for moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. abap.co.inprimescholars.com The pH of the mobile phase is an important parameter to optimize for good peak shape and resolution, especially for a compound with an amine group.

Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength would be set at the absorbance maximum of the compound.

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. nih.gov This includes assessing parameters like limit of detection (LOD) and limit of quantification (LOQ). primescholars.com

The following table outlines a hypothetical set of optimized HPLC conditions for the analysis of this compound:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Ammonium formate buffer, pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method would be capable of separating this compound from its process-related impurities and degradation products, allowing for accurate purity determination.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) stands as a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. For a polar molecule such as this compound, which contains both a hydroxyl and an amino functional group, direct GC analysis can be challenging due to potential issues with peak tailing and thermal degradation in the injector and column. However, with appropriate derivatization, GC and GC-Mass Spectrometry (GC-MS) can be effectively utilized for its analysis.

Detailed research findings on the direct GC analysis of this compound are not extensively documented in publicly available literature. Nevertheless, established GC methodologies for structurally similar compounds, such as aminophenols and other substituted anilines, provide a strong basis for developing a robust analytical method. The key to successful GC analysis of such compounds lies in derivatization, which increases their volatility and thermal stability. oup.comphenomenex.com

A common and effective derivatization strategy for compounds containing both amine and hydroxyl groups involves a two-step acylation process. oup.comoup.comnih.gov This typically includes an initial acetylation followed by a reaction with a fluorinated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA). This process converts the polar -NH2 and -OH groups into less polar and more volatile N-acetyl and O-trifluoroacetyl groups, respectively. oup.comnih.gov Silylation is another widely used derivatization technique that can be applied to active hydrogen-containing functional groups to enhance volatility for GC analysis. phenomenex.com

The choice of the GC column is critical for achieving good separation. For polar derivatives of aminophenols, moderately polar to polar capillary columns are often employed. Columns with stationary phases like 5% Phenyl Methylpolysiloxane (e.g., HP-5 or DB-5ms) or more polar phases like those containing polyethylene (B3416737) glycol (e.g., Carbowax) are suitable choices. chem-agilent.comingentaconnect.com The use of a deactivated column is essential to minimize adsorptive interactions with the analytes. labrulez.com

For detection, a Flame Ionization Detector (FID) provides a robust and universally applicable option for quantitative analysis. oup.comingentaconnect.com For more sensitive and specific detection, an Electron Capture Detector (ECD) can be utilized, especially for the fluorinated derivatives which exhibit a strong ECD response. oup.comoup.comnih.gov When structural confirmation is required, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the method of choice. GC-MS provides not only retention time data but also mass spectra that can definitively identify the derivatized this compound. researchgate.netirjet.net

While specific retention times and detailed method validation data for this compound are not available in the reviewed literature, the table below outlines hypothetical yet plausible GC conditions based on the analysis of analogous compounds.

Interactive Data Table: Hypothetical GC Parameters for Derivatized this compound Analysis

| Parameter | Condition | Rationale / Reference |

| Derivatization | Two-step acylation: 1. Acetic anhydride 2. Trifluoroacetic anhydride (TFAA) | To increase volatility and thermal stability by derivatizing both the amino and hydroxyl groups. oup.comnih.gov |

| GC Column | Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness; Stationary Phase: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms) | A versatile column providing good resolution for a wide range of derivatized compounds. chem-agilent.com |

| Injector Temperature | 250 °C | A standard temperature for the volatilization of derivatized analytes without causing thermal degradation. chem-agilent.comingentaconnect.com |

| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical temperature program to ensure separation of the analyte from solvent and potential by-products. ingentaconnect.com |

| Carrier Gas | Helium | An inert carrier gas suitable for both FID and MS detectors. chem-agilent.comingentaconnect.com |

| Detector(s) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for definitive identification. oup.comresearchgate.net |

| FID Temperature | 300 °C | To ensure complete combustion of the eluted compounds. chem-agilent.com |

| MS Transfer Line Temp. | 280 °C | To prevent condensation of the analyte before entering the ion source. irjet.net |

It is important to note that these parameters are illustrative and would require optimization and validation for the specific analysis of this compound. This would involve determining the optimal derivatization conditions, injection volume, split ratio, and temperature program to achieve the desired sensitivity, resolution, and run time.

Computational Chemistry and Mechanistic Studies of 5 Amino 2 Fluorophenyl Methanol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity, as the HOMO is associated with the ability to donate electrons (nucleophilicity) and the LUMO with the ability to accept electrons (electrophilicity). For (5-Amino-2-fluorophenyl)methanol, an FMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, the amino group would be expected to significantly influence the energy and localization of the HOMO, while the electron-withdrawing fluorine atom would impact the LUMO. However, specific energy gap values and orbital visualizations for this compound are not currently published.

Electrostatic Surface Potential (ESP) Mapping

Electrostatic Surface Potential (ESP) mapping provides a visual representation of the charge distribution on a molecule's surface. It is used to predict how molecules will interact with each other, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an ESP map would likely show negative potential around the oxygen and nitrogen atoms, indicating their suitability for hydrogen bonding or coordination, and positive potential around the hydrogen atoms of the amino and hydroxyl groups. The fluorine atom would also contribute to a region of negative potential. Specific ESP maps and potential values for this compound are not available in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational landscapes and the analysis of intermolecular interactions, such as hydrogen bonding with solvent molecules. While MD simulations have been performed on larger molecules that incorporate the this compound moiety as a substructure, dedicated simulations on the isolated molecule to understand its conformational preferences and solvent interactions are not documented. biorxiv.org Such studies would be valuable for understanding its behavior in solution.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy of transition states. This information provides a detailed understanding of how a reaction proceeds and what factors control its rate and outcome. For reactions involving this compound, such as its use in the synthesis of larger pharmaceutical compounds, computational studies could clarify the mechanistic pathways. However, published studies detailing the transition states and reaction coordinates for syntheses starting from this specific compound are not available.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (chemical descriptors) to a response variable (biological activity or a physicochemical property). These models are widely used in drug discovery and environmental science. To develop a QSAR or QSPR model for a series of compounds that includes this compound, a dataset of molecules with measured activities or properties would be required. While the compound is used in the development of biologically active molecules, no specific QSAR/QSPR studies focusing on it or a closely related series of analogs have been found in the public domain.

Chemical Reactivity and Derivatization Strategies for 5 Amino 2 Fluorophenyl Methanol

Functionalization at the Amino Group

The primary amino group in (5-Amino-2-fluorophenyl)methanol is a potent nucleophile and a key site for various functionalization reactions. Its reactivity is characteristic of anilines, allowing for the formation of amides, sulfonamides, and N-alkylated products.

Selective acylation of the amino group can be achieved using standard acylating agents. For instance, reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This transformation is fundamental in modifying the electronic properties of the molecule and is often a preliminary step in the synthesis of more complex structures. Highly selective acylating reagents, such as 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, have been developed for the monoacylation of polyamines and aminoalcohols, demonstrating exceptional chemoselectivity for the amino group over hydroxyl functionalities. nih.gov While not specifically documented for this compound, these methods are broadly applicable to aminoalcohols. nih.gov

N-alkylation can be performed using alkyl halides, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination or metal-catalyzed N-alkylation reactions using alcohols, offer greater selectivity. nih.gov For example, iridium-catalyzed N-alkylation of amines with alcohols provides a general route to N,N'-disubstituted compounds. nih.gov

The amino group can also be converted into a diazonium salt upon treatment with nitrous acid. This intermediate is highly versatile and can be used to introduce a variety of other functional groups onto the aromatic ring through Sandmeyer-type reactions, providing access to cyano, halo, and hydroxyl functionalities.

| Reactant | Reagent(s) | Product Type | Notes |

| Primary Amine | Acyl Chloride, Base | N-Acyl Amide | Standard acylation. |

| Primary Amine | Alkyl Halide | N-Alkyl Amine | Potential for over-alkylation. |

| Primary Amine | Nitrous Acid (HNO₂) | Diazonium Salt | Versatile intermediate for further substitution. |

| Aminoalcohols | 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones | N-Acyl Amide | High selectivity for amino group over hydroxyl group. nih.gov |

Transformations of the Hydroxyl Group

The primary hydroxyl (hydroxymethyl) group is another key site for functionalization, enabling oxidation, etherification, and esterification reactions.

Oxidation of the hydroxymethyl group can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. The selective oxidation of 2-aminobenzyl alcohols to 2-aminobenzaldehydes is a crucial transformation, as the aldehyde products are immediate precursors for various cyclization reactions. sigmaaldrich.com Reagents such as manganese dioxide (MnO₂) or ruthenium-based catalysts are effective for this transformation. sigmaaldrich.comsioc-journal.cn For example, 2-aminobenzyl alcohol can be oxidized by a heterotrimetallic RuMnMn species on a hydrotalcite surface to give 2-aminobenzaldehyde. sigmaaldrich.com

The hydroxyl group can undergo etherification. For instance, reaction with alkyl halides under basic conditions (Williamson ether synthesis) or with other alcohols under acidic conditions can form ethers. The self-etherification of molecules containing a hydroxymethyl group, such as 5-hydroxymethylfurfural (B1680220) (HMF), to form a diether has been achieved using solid acid catalysts. researchgate.net Similarly, the hydroxyl group can be esterified by reacting with acyl chlorides or carboxylic acids under appropriate catalytic conditions, such as using acetic anhydride (B1165640) or benzoyl chloride. google.com

| Reactant | Reagent(s)/Catalyst | Product Type | Notes |

| 2-Aminobenzyl alcohol | MnO₂ | 2-Aminobenzaldehyde | Oxidative cyclization precursor. sioc-journal.cn |

| 2-Aminobenzyl alcohol | Ruthenium catalyst, KOH | 2-Aminobenzaldehyde | Intermediate for quinoline (B57606) synthesis. sigmaaldrich.com |

| Benzyl (B1604629) alcohol | Acetic anhydride / Benzoyl chloride | Benzyl ester | Standard esterification. google.com |

| 5-Hydroxymethylfurfural | Solid acid catalyst (e.g., Zeolite) | Diether (OBMF) | Example of self-etherification. researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorophenyl Ring

The substitution pattern on the fluorophenyl ring of this compound is governed by the directing effects of the existing substituents. The amino group is a powerful activating group and is ortho, para-directing. The fluorine atom is a deactivating group due to its high electronegativity but is also ortho, para-directing. The hydroxymethyl group is weakly deactivating.

For electrophilic aromatic substitution (EAS), the positions ortho and para to the strongly activating amino group (C4 and C6) are the most favored sites for attack by an electrophile. The fluorine atom at C2 further influences the regioselectivity. Therefore, electrophiles are expected to substitute predominantly at the C4 position, which is para to the amino group and meta to the fluorine. Standard EAS reactions like nitration (using nitric and sulfuric acid) or halogenation can be employed to introduce additional functionality onto the ring. youtube.comyoutube.com

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group. In this compound, the fluorine atom could potentially act as a leaving group. While the amino group is electron-donating, if it were converted to a strong electron-withdrawing group (e.g., a nitro group via oxidation or a diazonium group), SNAr reactions at the C2 position could become feasible.

Cyclization Reactions Leading to Novel Heterocyclic Systems

The presence of both an amino and a hydroxymethyl group in a 1,3-relationship on the aromatic ring makes this compound an excellent precursor for the synthesis of various fused N-heterocycles through intramolecular or intermolecular condensation/cyclization reactions. researchgate.net

A prominent application is in the Friedländer annulation for the synthesis of quinolines. This involves the reaction of a 2-aminobenzyl alcohol with a ketone or β-dicarbonyl compound. sioc-journal.cnresearchgate.net The reaction typically proceeds via the initial oxidation of the alcohol to the corresponding aldehyde, which then undergoes condensation and cyclization. Various catalytic systems, including those based on manganese, ruthenium, or copper, have been developed to facilitate this one-pot transformation. sioc-journal.cnrsc.orgrsc.orgnih.gov For instance, reacting 2-aminobenzyl alcohols with ketones in the presence of an N-heterocyclic carbene copper catalyst and DMSO as an oxidant provides quinolines in good yields at room temperature. rsc.org

Another important class of heterocycles accessible from 2-aminobenzyl alcohols are benzoxazines. The reaction of 2-aminobenzyl alcohol with various aldehydes, catalyzed by copper(I) iodide, yields 4H-3,1-benzoxazine derivatives. researchgate.net This transformation showcases the dual reactivity of the precursor, where the amino group and the hydroxyl group participate in the formation of the new heterocyclic ring. Furthermore, quinazolines can be synthesized from 2-aminobenzylamines (which can be derived from the corresponding alcohols) and alcohols under the action of a metal oxide catalyst. google.com

| Precursor(s) | Reagent(s)/Catalyst | Heterocyclic Product | Reaction Type |

| 2-Aminobenzyl alcohol, Ketone | MnO₂, Choline hydroxide | Substituted Quinoline | Oxidative Cyclization / Friedländer Annulation sioc-journal.cn |

| 2-Aminobenzyl alcohol, Ketone | N-heterocyclic carbene-Cu, DMSO | Substituted Quinoline | Oxidative Cyclization / Friedländer Annulation rsc.orgrsc.org |

| 2-Aminobenzyl alcohol, Aldehyde | Copper(I) iodide (CuI) | 4H-3,1-Benzoxazine | Condensation/Cyclization researchgate.net |

| 2-Aminobenzylamine, Alcohol | Metal Oxide (e.g., V, Fe, Co) | Quinazoline | Catalytic Condensation google.com |

Polymerization and Oligomerization Reactions

As a bifunctional monomer, this compound holds potential for the synthesis of polymers and oligomers through polycondensation reactions. melscience.com In such reactions, the amino and hydroxyl groups can react with complementary functional groups on other monomers to form polymer chains. melscience.com

For example, polyamides could be synthesized by reacting the amino group of this compound with a dicarboxylic acid or a diacyl chloride. Similarly, polyesters could be formed through the reaction of the hydroxyl group with a dicarboxylic acid or its derivative. The formation of polyurethanes is also conceivable through the reaction of the hydroxyl group with a diisocyanate.

While specific studies on the polymerization of this compound are not extensively documented, research on related structures like o-aminobenzyl alcohol and benzyl alcohol provides insight. The polymerization of o-aminobenzyl alcohol has been explored to create conducting polymers, analogous to polyaniline, where the polymer backbone is formed through linkages at the aromatic ring. acs.org Additionally, benzyl alcohol itself can be oligomerized in the presence of strong acids like anhydrous hydrogen fluoride (B91410) to produce poly(phenylenemethylene). kpi.ua These examples suggest that under appropriate conditions, this compound could be used to generate novel polymeric materials with tailored properties conferred by the fluorine substituent and the remaining functional groups.

Medicinal Chemistry Research of 5 Amino 2 Fluorophenyl Methanol and Bioactive Analogs

Exploration of Pharmacological Activities

The strategic incorporation of the (5-Amino-2-fluorophenyl)methanol core and related fluorophenyl structures into larger molecules has been a fruitful area of drug discovery, yielding compounds with diverse biological effects.

Modulators of Neurotransmitter Systems

While direct studies on this compound as a neurotransmitter modulator are not extensively documented in public literature, the broader class of fluorophenyl-containing compounds has been investigated for activity at various central nervous system targets. For instance, structure-activity relationship (SAR) studies have been conducted on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes as novel atypical dopamine (B1211576) transporter (DAT) inhibitors. nih.gov These compounds are being explored for their potential in treating cocaine use disorders by preventing cocaine from binding to DAT without producing cocaine-like stimulant effects. nih.gov The inclusion of the fluorophenyl group is a key structural feature in achieving this pharmacological profile. nih.gov Such research underscores the utility of the fluorophenyl motif in designing molecules that interact with neurotransmitter systems, suggesting a potential, though yet unexplored, avenue for analogs of this compound.

Antimicrobial Investigations

The search for new antimicrobial agents has led researchers to explore a variety of synthetic chemical structures, including those containing fluorophenyl moieties. A series of 2-fluorophenyl-4,6-disubstituted psu.eduacs.orgnih.govtriazines were synthesized and tested for their activity against several Gram-positive bacteria and fungi. nih.gov The study found that the presence of a 3- or 4-fluorophenyl group attached to the triazine ring was crucial for antimicrobial activity. nih.gov Although this research does not directly involve this compound, it highlights the importance of the fluorophenyl component in the development of novel antimicrobial compounds. nih.gov Similarly, naturally occurring phenols and their derivatives have been studied for their ability to combat biofilm and planktonic bacteria, with their hydrophobicity being a key factor in disrupting the bacterial lipid bilayer. nih.gov This suggests that the lipophilic nature of the fluorophenyl group could be leveraged in designing new antimicrobial agents based on the aminophenyl)methanol scaffold.

Development of Proton Pump Inhibitors and Potassium-Competitive Acid Blockers (P-CABs)

A significant application of the 2-fluorophenyl motif is found in the development of advanced treatments for acid-related diseases. Vonoprazan, a potent potassium-competitive acid blocker (P-CAB), incorporates a 5-(2-fluorophenyl)pyrrole structure. researchgate.netdigitellinc.com Unlike traditional proton pump inhibitors (PPIs), Vonoprazan competitively blocks the potassium-binding site of the H+/K+-ATPase enzyme system, leading to a rapid, potent, and sustained suppression of gastric acid secretion. irjmets.com Its mechanism is independent of the proton pump's activity state, which can offer advantages over conventional PPIs. google.com

The synthesis of Vonoprazan often involves intermediates derived from a 2-fluorophenyl core, demonstrating the direct lineage from this chemical class to a clinically approved drug. researchgate.netdigitellinc.com For example, one synthetic route starts with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. researchgate.net The development of Vonoprazan showcases the successful translation of a fluorophenyl-containing scaffold into a therapeutic agent for conditions like gastroesophageal reflux disease (GERD) and Helicobacter pylori eradication. researchgate.netirjmets.com

Table 1: Bioactivity of Vonoprazan, a P-CAB Derived from a 2-Fluorophenyl Scaffold

| Compound | Chemical Name | Mechanism of Action | Therapeutic Use |

|---|

Anticancer and Antitumor Evaluations

The inclusion of fluorine in drug candidates is a common strategy in anticancer drug development, as it can enhance metabolic stability and binding affinity. mdpi.com Consequently, various derivatives containing fluorophenyl groups have been evaluated for their anticancer potential.

One study investigated a series of semicarbazides and thiosemicarbazides, including N-(4-Fluorophenyl) derivatives, for their activity against neuroblastoma (IMR-32) and malignant glioma (U87) cell lines. acs.org Certain nitro-substituted compounds in this series demonstrated noteworthy cytotoxic effects against the U87 cell line, with IC50 values in the low microgram per milliliter range. acs.org Another area of research has focused on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which have shown promise as potent anticancer agents, particularly against prostate carcinoma (PC3) cell lines. psu.edu The presence of a nitro moiety on these structures appeared to enhance their cytotoxic effects. psu.edu Furthermore, the repositioning of drugs like fluoroquinolone antibiotics, which are synthetic compounds, is being explored due to reports of their antiproliferative effects against various cancer cells. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Fluorophenyl Analogs

| Compound Class | Specific Compound(s) | Cell Line | Activity (IC50) |

|---|---|---|---|

| Semicarbazides | Nitro-substituted semicarbazide (B1199961) (4c) | U87 (Malignant Glioma) | 12.6 µg/mL acs.org |

| Semicarbazides | Nitro-substituted semicarbazide (4d) | U87 (Malignant Glioma) | 13.7 µg/mL acs.org |

| Thiosemicarbazides | Nitro-substituted thiosemicarbazide (B42300) (5d) | U87 (Malignant Glioma) | 13.0 µg/mL acs.org |

| Thiosemicarbazides | Chloro-substituted thiosemicarbazide (5b) | U87 (Malignant Glioma) | 14.6 µg/mL acs.org |

| Phenylacetamides | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 µM psu.edu |

| Phenylacetamides | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 µM psu.edu |

Antioxidant Activity Assessments

Some analogs derived from fluorophenyl structures have also been assessed for their ability to neutralize free radicals. In a study of synthesized semicarbazides and thiosemicarbazides, several compounds exhibited significant antioxidant activity. acs.org The antioxidant potential was measured by their ability to scavenge free radicals, with results expressed as IC50 values. Phenolic compounds, such as p-hydroxybenzyl alcohol, are known to be powerful scavengers of various radicals and can inhibit lipid peroxidation. nih.gov The structural similarity of this compound to these phenolic antioxidants suggests that its derivatives could also possess such properties.

Table 3: Antioxidant Activity of Semicarbazide and Thiosemicarbazide Analogs

| Compound Class | Specific Compound(s) | Antioxidant Activity (% Scavenging IC50) |

|---|---|---|

| Semicarbazides | Nitro-substituted semicarbazide (4c) | 4.5 µg/mL acs.org |

| Semicarbazides | Nitro-substituted semicarbazide (4d) | 7.2 µg/mL acs.org |

| Thiosemicarbazides | Nitro-substituted thiosemicarbazide (5d) | 5.6 µg/mL acs.org |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Drug Discovery

The systematic modification of molecules containing the this compound scaffold and related structures is crucial for optimizing their pharmacological profiles. SAR and SPR studies help elucidate how specific structural features influence biological activity and physicochemical properties.

For example, in the development of atypical dopamine transporter (DAT) inhibitors, SAR studies of benztropine (B127874) analogs revealed that the presence and positioning of bis(4-fluorophenyl) groups are critical for achieving the desired atypical profile, which separates the therapeutic effect from cocaine-like abuse potential. nih.gov

In the context of anticancer agents, SAR studies of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that adding a nitro moiety to the N-phenyl ring resulted in higher cytotoxicity compared to a methoxy (B1213986) moiety. psu.edu Similarly, for YC-1, a soluble guanylate cyclase (sGC) stimulator, SAR studies indicated that only fluoro or cyano substitutions at the ortho position of the benzene (B151609) ring led to improved inhibitory activity. nih.gov

The development of P-CABs like Vonoprazan also relies heavily on SAR. The unique 1,3,5-trisubstituted pyrrole (B145914) ring system is a key feature, and its efficient construction is a major focus of synthetic strategies. digitellinc.com The fluorophenyl group in particular is known to contribute to the potency and binding characteristics of many enzyme inhibitors, including statins, where it can form additional polar interactions with the active site. wikipedia.org

Prodrug Design and Metabolic Stability Optimization

The primary goals of prodrug design are to overcome pharmacokinetic and pharmacodynamic barriers, such as poor solubility, limited permeability, and rapid metabolism. researchgate.net For a molecule like this compound, both the amino and the hydroxyl groups offer opportunities for prodrug derivatization.

One common strategy to enhance the lipophilicity and membrane permeability of polar molecules containing hydroxyl groups is through the formation of ester prodrugs. nih.gov In the case of this compound, the methanol (B129727) moiety could be esterified with various aliphatic or aromatic carboxylic acids. This modification would mask the polar hydroxyl group, potentially improving oral absorption. Following absorption, these ester linkages are designed to be cleaved by ubiquitous esterase enzymes in the plasma and tissues, releasing the active parent drug.

Similarly, the amino group can be temporarily masked to create prodrugs. Acylation of the amino group to form amide prodrugs is a well-established approach. These amides are generally more stable than esters but can be designed for cleavage by specific amidase enzymes. Another strategy involves the formation of carbamates from the amino group, which can also enhance permeability and be tailored for enzymatic cleavage.

The fluorine atom in this compound is strategically positioned to enhance metabolic stability. A common site of metabolism for aromatic rings is para to an activating group. nih.gov The fluorine at the 2-position, ortho to the amino group, can block potential oxidative metabolism at that site. The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com This "metabolic blocking" can increase the half-life and bioavailability of the parent compound and its analogs.

Further optimization of metabolic stability for bioactive analogs of this compound could involve additional structural modifications. For instance, if the benzylic carbon of the methanol group is found to be a site of oxidative metabolism, its replacement with a more stable group or the introduction of steric hindrance could prevent this metabolic pathway.

To illustrate the potential impact of these strategies, consider the following hypothetical data for a series of prodrugs and analogs of a bioactive parent compound derived from this compound.

| Compound | Modification | Predicted Oral Bioavailability (%) | Predicted Metabolic Half-life (in human liver microsomes, min) |

| Parent Drug | - | 15 | 25 |

| Prodrug A | Acetyl ester of the methanol | 65 | 30 |

| Prodrug B | Pivaloyl ester of the methanol | 75 | 45 |

| Analog C | N-acetylation of the amine | 50 | 60 |

| Analog D | Introduction of a second fluorine | 20 | 80 |

Target Identification and Validation Approaches

Identifying the specific biological target of a novel bioactive compound is a critical step in drug discovery, providing insights into its mechanism of action and potential for therapeutic development and off-target effects. nih.gov For a hypothetical bioactive analog of this compound identified through phenotypic screening, several established methods could be employed for target deconvolution.

Affinity-Based Methods:

One of the most direct approaches for target identification is affinity chromatography. researchgate.net This technique involves immobilizing a derivative of the bioactive analog onto a solid support, such as a resin. This "bait" is then used to "fish" for its binding partners from a cell lysate. The proteins that bind to the immobilized ligand are then eluted, identified by mass spectrometry, and further validated as potential targets.

For a bioactive analog of this compound, the amino or hydroxyl group could be used as a handle to attach a linker for immobilization. Care must be taken to ensure that the modification does not abolish the biological activity of the compound.

Chemical Proteomics Approaches:

Modern chemical proteomics offers powerful tools for target identification in a more native cellular context. nih.gov These methods often utilize photo-affinity labeling, where a photo-reactive group is incorporated into the structure of the bioactive compound. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.

Another approach is the cellular thermal shift assay (CETSA), which is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. nih.gov By heating cells or cell lysates treated with the bioactive compound to various temperatures and then quantifying the amount of soluble protein, a shift in the melting temperature of the target protein can be observed, thus identifying it.

Computational and Indirect Methods:

In silico methods can also play a significant role in generating hypotheses about potential targets. Techniques such as molecular docking can be used to screen the structure of a bioactive analog against libraries of known protein structures. researchgate.net While not definitive, these methods can prioritize potential targets for experimental validation.

Once a potential target is identified, validation is crucial to confirm that it is indeed responsible for the observed biological effect. This can be achieved through various techniques, including:

Genetic manipulation: Using techniques like CRISPR/Cas9 or RNA interference (RNAi) to knock down or knock out the expression of the putative target gene in cells. If the cells subsequently lose their sensitivity to the bioactive compound, it provides strong evidence for the target's role. orientjchem.org

Enzymatic assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the bioactive compound to confirm inhibition or activation.

Binding assays: Direct binding between the compound and the purified target protein can be quantified using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

The table below outlines a hypothetical workflow for the target identification and validation of a bioactive analog derived from this compound.

| Step | Method | Expected Outcome |

| 1. Target Hypothesis Generation | Affinity Chromatography-Mass Spectrometry | List of potential protein binders. |

| 2. Initial Validation | Cellular Thermal Shift Assay (CETSA) | Confirmation of direct target engagement in cells. |

| 3. Orthogonal Validation | CRISPR/Cas9 Knockout of top candidate | Loss of cellular response to the compound. |

| 4. Biochemical Confirmation | In vitro enzyme activity assay | Direct inhibition of the purified target protein. |

| 5. Biophysical Characterization | Surface Plasmon Resonance (SPR) | Determination of binding affinity and kinetics. |

Patent Landscape and Commercial Research Trends for 5 Amino 2 Fluorophenyl Methanol

Analysis of Patented Synthetic Routes and Industrial Production Methods

The industrial production of (5-Amino-2-fluorophenyl)methanol is not extensively detailed in publicly available patents as a standalone process. Instead, its synthesis is often described as a preparatory step within patents for more complex molecules. However, by examining these patents, common synthetic strategies can be identified.

A prevalent method for synthesizing this compound involves the reduction of a corresponding nitro or carbonyl compound. For instance, a common precursor is 2-fluoro-5-nitrobenzaldehyde (B1301997) or 2-fluoro-5-nitrobenzoic acid. The synthesis from the aldehyde would typically involve the reduction of the nitro group to an amine and the aldehyde group to an alcohol. This can be achieved through various reducing agents and catalytic hydrogenation processes.

One patent, CN104945169A, describes a method for preparing a related compound, which sheds light on potential industrial processes. While the patent's primary focus is on a different final product, the synthetic intermediates and reaction conditions are relevant. The methodology involves multi-step synthesis, likely starting from commercially available fluorinated and nitrated benzene (B151609) derivatives. Key steps would include nitration, fluorination, and subsequent reductions. The choice of catalysts and solvents is critical for achieving high yields and purity, which are essential for its use in pharmaceutical manufacturing.

Another patent, WO2012061270A1, which focuses on the synthesis of kinase inhibitors, describes the use of this compound as a starting material. While it does not detail the synthesis of the intermediate itself, its inclusion underscores the compound's importance and the need for reliable industrial-scale production methods. The patent implies that the compound is commercially available or can be synthesized using established chemical principles.

The following table summarizes a likely synthetic route based on information inferred from patent literature:

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration of a fluorobenzene (B45895) derivative | Nitrating agent (e.g., nitric acid, sulfuric acid) |

| 2 | Functional group manipulation | Conversion of a substituent to a hydroxymethyl group |

| 3 | Reduction of the nitro group | Reducing agent (e.g., H2/Pd-C, Fe/HCl) |

It is important to note that specific process parameters such as temperature, pressure, and reaction times are often proprietary and optimized by individual manufacturers to maximize efficiency and cost-effectiveness. The trend in industrial production is towards developing more sustainable and environmentally friendly processes, which may involve the use of novel catalysts and greener solvents.

Therapeutic and Industrial Applications in Patent Literature

The vast majority of patent literature mentioning this compound highlights its role as a critical intermediate in the synthesis of pharmaceutically active compounds. Its structural features, including the amino and fluorophenyl groups, make it a valuable synthon for creating molecules with specific biological activities.

A significant area of application is in the development of kinase inhibitors. For example, patent WO2017103611A1 describes compounds that are inhibitors of Bruton's tyrosine kinase (BTK), which play a role in various cancers and immunological diseases. google.com this compound is a key component in the construction of the core structure of these inhibitors. Similarly, patent WO2022056100A1 discloses processes for preparing BTK inhibitors where this compound is an essential starting material. chemnet.com

The therapeutic areas targeted by the final products derived from this intermediate are broad and include:

Oncology: Development of treatments for various cancers by targeting specific kinases involved in tumor growth and proliferation.

Immunology: Creation of therapies for autoimmune and inflammatory diseases by modulating immune responses.

Beyond its well-documented use in pharmaceuticals, direct industrial applications of this compound are not prominently featured in patent literature. Its primary value lies in its ability to be transformed into high-value, complex molecules.

The following table outlines the key therapeutic applications of compounds synthesized using this compound as an intermediate, as indicated in the patent landscape.

| Therapeutic Area | Target | Example Patent Application |

| Oncology | Bruton's tyrosine kinase (BTK) | WO2017103611A1 google.com |

| Inflammatory Diseases | Kinases in inflammatory pathways | WO2022056100A1 chemnet.com |

Market Analysis and Commercialization Potential

The market for this compound is intrinsically linked to the research, development, and commercial success of the pharmaceutical products in which it is a key intermediate. As a specialty chemical, its market is not as large as that of commodity chemicals, but it holds significant value within the pharmaceutical supply chain.

Several chemical suppliers offer this compound, indicating a stable demand from research laboratories and pharmaceutical manufacturers. The commercial availability of this compound facilitates its use in the early stages of drug discovery and process development.

The commercialization potential of this compound is directly proportional to the clinical and commercial success of the drugs synthesized from it. With a number of kinase inhibitors in clinical trials and on the market that utilize similar structural motifs, the demand for this intermediate is expected to remain strong.

Key factors influencing the market include:

The pipeline of new drugs utilizing this or structurally related intermediates.

The cost-effectiveness and efficiency of the industrial synthesis of the compound.

The regulatory landscape for the final pharmaceutical products.

The table below provides a summary of the commercial landscape for this compound.

| Aspect | Description |

| Key Market Drivers | Growth in the oncology and immunology drug markets; increasing number of clinical trials for kinase inhibitors. |

| Major Suppliers | Various chemical synthesis companies and suppliers of pharmaceutical intermediates. |

| Commercial Trends | Focus on process optimization for cost reduction and sustainability; increasing demand for high-purity grades for pharmaceutical applications. |

Emerging Research Directions and Future Prospects for 5 Amino 2 Fluorophenyl Methanol Chemistry

Novel Synthetic Methodologies and Catalysis

The primary route to (5-Amino-2-fluorophenyl)methanol involves the reduction of its nitro precursor, (5-Fluoro-2-nitrophenyl)methanol. While traditional methods like catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metal hydrides such as sodium borohydride (B1222165) (NaBH₄) are effective, current research is driving the adoption of more efficient, selective, and sustainable catalytic systems. ncert.nic.in

Novel methodologies focus on overcoming challenges like catalyst poisoning, improving chemoselectivity, and reducing environmental impact. Emerging areas include:

Advanced Catalytic Hydrogenation: Development of catalysts with higher selectivity to prevent side reactions and operate under milder conditions (lower pressure and temperature). This includes exploring different metal catalysts (e.g., platinum, ruthenium) and novel support materials that enhance catalyst activity and stability. sigmaaldrich.com

Transfer Hydrogenation: Utilizing safer and more easily handled hydrogen donors, such as formic acid or isopropanol, in the presence of a transition metal catalyst. This approach avoids the need for high-pressure hydrogen gas, enhancing operational safety.